molecular formula C16H25ClFN3O2S B5668430 N'-[(3S*,4R*)-1-(3-chloro-4-fluorobenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide

N'-[(3S*,4R*)-1-(3-chloro-4-fluorobenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide

Cat. No. B5668430
M. Wt: 377.9 g/mol
InChI Key: MMDCSIUYVIRXPJ-XJKSGUPXSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N'-[(3S*,4R*)-1-(3-chloro-4-fluorobenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide often involves multi-step organic reactions, aiming at introducing specific functional groups and stereochemistry. For instance, the preparation of N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide, a key intermediate for atorvastatin synthesis, showcases the complexity and efficiency required in the synthetic route of similar compounds. The process includes 1,3-dipolar cycloaddition and subsequent steps, highlighting the intricate manipulation of molecular structures to achieve desired outcomes (Pandey & Srinivasa Rao, 2004).

Molecular Structure Analysis

Molecular structure analysis of such compounds reveals their conformational preferences and structural systematics. An investigation into the structural systematics and conformational analyses of a series of fluoro-N-(pyridyl)benzamides provides insight into how substitution patterns affect molecular conformation and overall stability. These analyses demonstrate the importance of fluorine and pyridine N-atom substitutions in determining the molecular geometry and physicochemical properties, which are crucial for the compound's reactivity and potential applications (Mocilac, Donnelly, & Gallagher, 2012).

Chemical Reactions and Properties

The chemical reactivity of N'-[(3S*,4R*)-1-(3-chloro-4-fluorobenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide and its analogs can be intricate, involving various organic reactions such as nucleophilic substitutions and cycloadditions. These reactions are fundamental in modifying the compound's structure to achieve desired pharmacological properties or to further explore its chemical behavior.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for their practical application. For example, the study of fluoro-N-(pyridyl)benzamides highlighted the significance of substituent positions on melting point behavior, indicating how minor changes in molecular structure can significantly influence the compound's physical characteristics (P. Mocilac et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, is crucial for tailoring the compound for specific applications. Research on similar compounds, such as those involving fluorinated benzamide neuroleptics, provides a foundation for comprehending the intricate chemical nature and potential utility of N'-[(3S*,4R*)-1-(3-chloro-4-fluorobenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide (J. Mukherjee, 1991).

properties

IUPAC Name

(3S,4R)-1-[(3-chloro-4-fluorophenyl)methyl]-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClFN3O2S/c1-11(2)13-9-21(8-12-5-6-15(18)14(17)7-12)10-16(13)19-24(22,23)20(3)4/h5-7,11,13,16,19H,8-10H2,1-4H3/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDCSIUYVIRXPJ-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)N(C)C)CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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